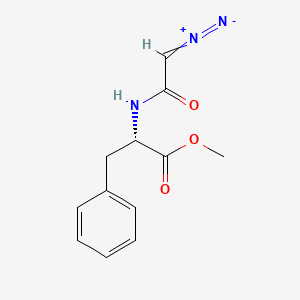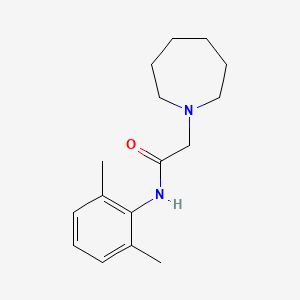
Pincainide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pincainide is a novel beta-amino anilide compound with significant pharmacological properties. Initially developed by Iqb, it has been studied for its potential use in treating cardiovascular diseases, particularly arrhythmias. This compound exhibits local anesthetic properties and has been shown to be more potent than lidocaine in certain applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pincainide can be synthesized from 2,6-dimethylaniline through a series of chemical reactions. The synthetic route involves the formation of an intermediate, which is then further reacted to produce this compound. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Pincainide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can also be reduced, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study beta-amino anilide derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes, particularly in vascular smooth muscle cells.
Medicine: Explored for its antiarrhythmic properties and potential use in treating cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mecanismo De Acción
Pincainide exerts its effects by inhibiting the influx of calcium ions into cells, which reduces contractile responses in vascular smooth muscle. This mechanism is similar to that of other beta-amino anilides, where the compound blocks specific ion channels, leading to decreased excitability and contractility of muscle fibers .
Comparación Con Compuestos Similares
Lidocaine: Another beta-amino anilide with local anesthetic properties.
Tocainide: Similar in structure and function, used as an antiarrhythmic agent.
Encainide: A sodium channel blocker with antiarrhythmic properties.
Uniqueness of Pincainide: this compound is unique due to its higher potency compared to lidocaine and its specific effects on calcium ion influx. This makes it a valuable compound for studying the mechanisms of action of beta-amino anilides and their potential therapeutic applications .
Propiedades
Número CAS |
83471-41-4 |
|---|---|
Fórmula molecular |
C16H24N2O |
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H24N2O/c1-13-8-7-9-14(2)16(13)17-15(19)12-18-10-5-3-4-6-11-18/h7-9H,3-6,10-12H2,1-2H3,(H,17,19) |
Clave InChI |
RJOUHGWLHPOQSA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCCCCC2 |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCCCCC2 |
Key on ui other cas no. |
83471-41-4 |
Sinónimos |
2-(hexahydroazepine)-N-(2,6-dimethylphenyl)acetamide IQB M 81 IQB-M 81 IQB-M-81 pincainide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




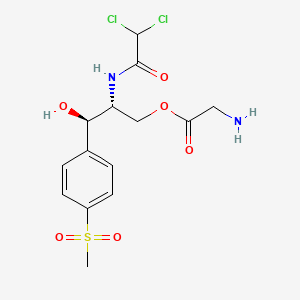
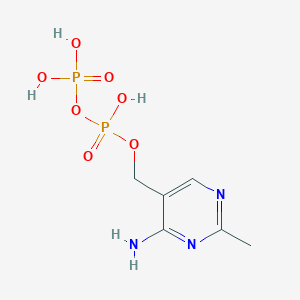
![Pregn-4-ene-3,20-dione, 21-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11beta,16alpha)-](/img/structure/B1213345.png)


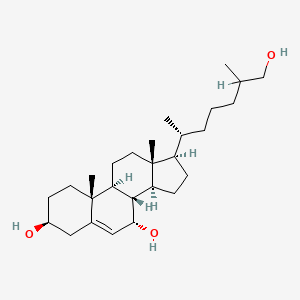
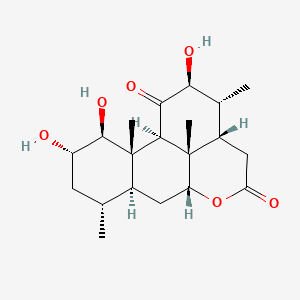
![2-[3,4-Dihydroxy-5-[6-O-(3,4-dihydroxy-trans-cinnamoyl)-beta-D-glucopyranosyloxy]phenyl]-3-(beta-D-glucopyranosyloxy)-5-[6-O-(3,4-dihydroxy-cis-cinnamoyl)-beta-D-glucopyranosyloxy]-7-hydroxy-1-benzopyrylium](/img/structure/B1213356.png)
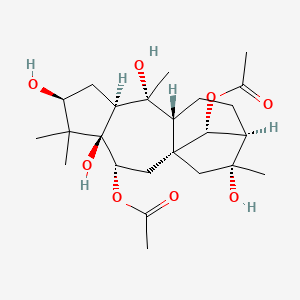
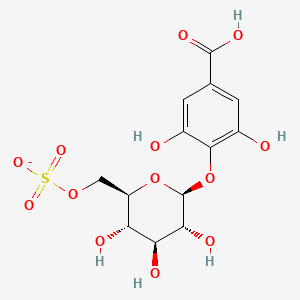
![[2-(Butan-2-yl)-4,4-dimethyl-2-pentyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1213363.png)
